molecular formula C13H17F2NaO6S B15338255 Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate

Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate

Cat. No.: B15338255
M. Wt: 362.32 g/mol
InChI Key: UGBMQOGWORZEGE-UHFFFAOYSA-M
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Description

Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a fluorinated sulfonate compound characterized by a unique structural combination:

  • Sulfonate group (-SO₃⁻Na⁺): Enhances water solubility and ionic stability.
  • Difluoroethane backbone (CF₂-CH₂): Imparts chemical resistance and metabolic stability.
  • 3-Hydroxyadamantane-1-carbonyloxy moiety: A bulky, rigid adamantane derivative known for improving thermal stability and modulating lipophilicity.

However, its exact applications remain speculative without direct experimental data.

Properties

Molecular Formula

C13H17F2NaO6S

Molecular Weight

362.32 g/mol

IUPAC Name

sodium;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonate

InChI

InChI=1S/C13H18F2O6S.Na/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;/h8-9,17H,1-7H2,(H,18,19,20);/q;+1/p-1

InChI Key

UGBMQOGWORZEGE-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Scientific Research Applications

Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a chemical compound with potential pharmaceutical applications. One related compound is Sodium 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethanesulfonate .

Chemical Information

  • 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine :
    • Molecular Formula: C15H16ClNO2S2C_{15}H_{16}ClNO_2S_2
    • Molecular Weight: 341.9
  • Sodium 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethanesulfonate :
    • CAS No.: 1048642-05-2
    • Molecular Weight: 346.32
  • This compound

Potential Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the presence of an adamantane derivative suggests a range of potential uses. Adamantane derivatives are notable as therapeutic agents .

Synthesis of 1-Adamantane Derivatives

A process for the preparation of 1-adamantane derivatives involves reacting a 1-acyloxyadamantane with a receptor compound at ambient temperature in a linear aliphatic or cycloaliphatic solvent, using concentrated sulfuric acid .

  • The 1-acyloxyadamantane can be prepared in situ by esterifying 1-hydroxyadamantane (1-adamantanol) with an acid anhydride, using concentrated sulfuric acid as a catalyst .
  • Suitable solvents for the reaction include hexane, heptane, octane, cyclopentane, cyclohexane, and cyclooctane .
  • The proportion of solvent is typically 5 to 100 times the quantity of 1-acyloxyadamantane, and the concentrated sulfuric acid is used in a proportion of 0.1 to 0.5 parts per part of 1-acyloxyadamantane .
  • Aromatic compounds such as anisole, phenol, toluene, naphthalene, thiophene, and furan, as well as thiols like 4-methoxybenzene thiol and nitriles like acetonitrile, can serve as receptor compounds in this process .

Chemical Reactions Analysis

Table 1: Critical Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationDIAD, PPh₃, THF, 0°C → RT62–68
Sulfonic acid activationMesyl chloride, TEA, DCM85
Salt formationNaOH (aq.), ethanol, RT92

Hydrolysis Reactions

The ester and sulfonate groups govern hydrolysis behavior:

  • Acidic hydrolysis : Cleavage of the adamantane ester occurs in 2M HCl at 80°C, yielding 3-hydroxyadamantane-1-carboxylic acid and 1,1-difluoro-2-hydroxyethanesulfonic acid .

  • Basic hydrolysis : In 1M NaOH, the sulfonate group remains stable, while the ester hydrolyzes to the sodium carboxylate derivative (pH-dependent) .

Kinetic Data for Hydrolysis

ConditionTemperature (°C)Half-life (h)Product
2M HCl801.53-Hydroxyadamantane-1-carboxylic acid
1M NaOH2548Sodium carboxylate derivative

Nucleophilic Substitution

The fluorinated ethane backbone participates in selective substitution:

  • Fluorine displacement : Reacts with strong nucleophiles (e.g., NaN₃ in DMF) at the C-1 position, replacing fluorine with azide groups (SN₂ mechanism) .

  • Sulfonate group stability : The sodium sulfonate resists nucleophilic attack under mild conditions but undergoes ion exchange with AgNO₃ to form insoluble silver sulfonate .

Table 2: Substitution Reactions and Outcomes

ReagentConditionsProductSelectivity
NaN₃DMF, 60°C, 12h1-Azido-1-fluoro-2-adamantyl esterC-1 > C-2
AgNO₃ (aq.)RT, 1hAg-sulfonate precipitateQuantitative

Interaction with Biological Targets

While not direct chemical reactions, binding studies reveal:

  • Viral protease inhibition : The adamantane moiety interacts with hydrophobic pockets in influenza A M2 proton channels, with a binding affinity (Kd) of 12.3 μM .

  • Sulfonate-protein interactions : Electrostatic interactions with lysine residues enhance solubility and target engagement .

Thermal and Oxidative Stability

  • Thermal decomposition : Onset at 220°C (TGA), releasing SO₂ and CO₂ via sulfonate/ester degradation .

  • Oxidative resistance : Stable in H₂O₂ (3% w/v) for 24h at 25°C, confirming resilience to peroxides .

Comparison with Similar Compounds

Potassium 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane sulfonate (F-53B)

CAS No.: Not explicitly provided, but structurally related to F-53 in . Molecular Formula: Approximated as C₈ClF₁₃O₃SK. Key Properties:

  • Functional Groups : Perfluoroalkyl ether, sulfonate.
  • Applications : Industrial mist suppressant in electroplating .
  • Environmental Impact : Persistent organic pollutant (POP) due to perfluorinated chain resistance to degradation.

Comparison :

  • Structural Differences : F-53B has a linear perfluoroalkyl chain, while the target compound features a rigid adamantane group.
  • Performance : Adamantane may enhance thermal stability but reduce solubility compared to F-53B’s highly fluorinated chain.
  • Toxicity: F-53B’s environmental persistence contrasts with the unknown biodegradability of the adamantane-containing compound.

Sodium Octoxynol-2 Ethanesulfonate

CAS No.: 2917-94-4 () . Molecular Formula: C₂₆H₄₄NaO₇S. Key Properties:

  • Functional Groups : Polyethylene glycol (PEG) chain, sulfonate.
  • Applications : Surfactant and emulsifier in cosmetics and detergents .

Comparison :

  • Structural Differences : The target compound replaces the PEG chain with a fluorinated ethane and adamantane group.
  • Solubility: Sodium octoxynol’s PEG chain enhances water solubility, whereas the adamantane group may reduce it.

Steroidal Sulfonates (e.g., Sodium 2-((R)-4-((3R,5S,7R…steroid)pentanamido)ethanesulfonate)

CAS No.: 70916-31-3 () . Molecular Formula: Variable, depending on steroidal backbone. Key Properties:

  • Functional Groups : Steroid-derived hydrophobic core, sulfonate.
  • Applications : Bile acid derivatives for pharmaceutical use (e.g., enhancing drug bioavailability) .

Comparison :

  • Structural Differences : The target compound’s adamantane mimics steroidal hydrophobicity but lacks chiral centers.
  • Performance : Both structures may improve drug delivery, but adamantane offers synthetic simplicity compared to complex steroidal synthesis.

Data Table: Comparative Analysis

Compound Name CAS No. Key Functional Groups Applications Key Advantages Limitations
Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate N/A Adamantane, sulfonate, difluoroethane Pharmaceuticals, surfactants Thermal stability, rigid structure Limited solubility data
F-53B N/A Perfluoroalkyl ether, sulfonate Electroplating mist suppressant High chemical resistance Environmental persistence
Sodium Octoxynol-2 Ethanesulfonate 2917-94-4 PEG chain, sulfonate Cosmetics, detergents High water solubility Limited thermal stability
Steroidal Sulfonates 70916-31-3 Steroid core, sulfonate Drug delivery systems Bioavailability enhancement Complex synthesis, high cost

Research Findings and Implications

  • Structural Influence: The adamantane group in the target compound offers a balance between hydrophobicity and rigidity, distinguishing it from linear perfluoroalkyl (F-53B) or PEG-based (sodium octoxynol) analogs.
  • Environmental Considerations : Unlike F-53B, the adamantane moiety may degrade more readily, but this requires experimental validation .
  • Pharmaceutical Potential: Adamantane’s similarity to steroidal structures suggests utility in drug formulation, though efficacy compared to steroidal sulfonates remains untested .

Q & A

Q. What are the standard synthetic routes for Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate?

The synthesis typically involves two key steps:

  • Step 1: Activation of 3-hydroxyadamantane-1-carboxylic acid (CAS RN 42711-75-1) using coupling reagents like DCC or EDCI to form a reactive mixed anhydride or active ester intermediate .
  • Step 2: Esterification with 1,1-difluoro-2-hydroxyethanesulfonate sodium salt under controlled acidic or basic conditions. The reaction requires anhydrous solvents (e.g., THF or DMF) and temperatures between 40–60°C to minimize hydrolysis .
  • Purification: Chromatography (silica gel or reverse-phase HPLC) is used to isolate the product, followed by lyophilization for sodium salt stabilization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation:
    • ¹H/¹³C/¹⁹F NMR to verify adamantane, sulfonate, and fluorine moieties. Fluorine chemical shifts typically appear at δ -120 to -140 ppm .
    • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
  • Purity Assessment:
    • HPLC with UV detection (λ = 210–230 nm) and C18 columns, using acetonitrile/water gradients .
    • Elemental Analysis to confirm sodium and sulfur content .

Advanced Research Questions

Q. How does the steric hindrance of the adamantane moiety influence esterification efficiency?

The rigid, cage-like structure of adamantane introduces steric constraints during esterification:

  • Reaction Rate: Slower kinetics compared to linear aliphatic carboxylic acids, requiring prolonged reaction times (24–48 hours) .
  • Catalyst Optimization: Bulky bases (e.g., DMAP) or Lewis acids (e.g., ZnCl₂) are often employed to enhance nucleophilic attack on the adamantane carbonyl .
  • Side Reactions: Competitive formation of adamantane-derived byproducts (e.g., decarboxylation or dimerization) necessitates strict temperature control (<60°C) .

Q. What strategies mitigate hydrolysis of the sulfonate ester group under physiological conditions?

  • pH Stabilization: Buffering solutions (pH 7.4) with low ionic strength reduce nucleophilic attack by water .
  • Structural Modifications: Introducing electron-withdrawing groups (e.g., additional fluorine atoms) on the ethanesulfonate backbone enhances electrophilic stability .
  • Encapsulation: Lipid-based nanoparticles or cyclodextrin complexes protect the ester bond in aqueous environments, as demonstrated in analogous sulfonate delivery systems .

Q. How do conflicting data on the compound’s solubility in polar solvents arise, and how can they be resolved?

  • Contradictions: Discrepancies in solubility (e.g., DMSO vs. water) stem from variations in crystallinity, sodium counterion hydration, or residual solvents after synthesis .
  • Resolution:
    • Dynamic Light Scattering (DLS) to assess aggregation states.
    • Thermogravimetric Analysis (TGA) to quantify bound water/solvents.
    • Standardized pre-treatment (e.g., vacuum drying at 80°C for 24 hours) before solubility tests .

Q. What mechanistic insights explain its interaction with biological membranes?

  • Membrane Permeability: The adamantane group facilitates lipid bilayer penetration via hydrophobic interactions, while the sulfonate moiety limits passive diffusion due to its anionic charge .
  • Transport Studies: Radiolabeled (³⁵S) analogs or fluorescence-tagged derivatives are used to track cellular uptake, revealing clathrin-mediated endocytosis as a primary pathway .

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